molecular formula C18H15FN2O2S B2530509 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 868375-99-9

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide

Cat. No. B2530509
CAS RN: 868375-99-9
M. Wt: 342.39
InChI Key: KAPWRIVXEASYNM-ZZEZOPTASA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to exhibit various biological activities, including cytotoxic and antibacterial effects .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Antimicrobial Potential

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide and its derivatives have been explored for their potential antimicrobial activities. Studies have focused on the synthesis and evaluation of thiazole and benzamide derivatives, revealing significant in vitro antibacterial and antifungal properties. These compounds have shown promising results against a range of Gram-positive and Gram-negative bacteria, as well as various strains of fungi, suggesting their potential as therapeutic agents for microbial infections (Desai, Rajpara, & Joshi, 2013).

Photodynamic Therapy Applications

Further research has delved into the photophysical and photochemical properties of related compounds, particularly focusing on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These studies have highlighted the compounds' high singlet oxygen quantum yield and good fluorescence properties, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment. The remarkable photodynamic therapy applications stem from their ability to generate singlet oxygen, a critical species in inducing cell death in cancerous tissues (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Properties

Another area of interest is the investigation of thiazolidinone derivatives for their anticonvulsant properties. The synthesis of specific derivatives, such as 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, has been explored for their potential in treating convulsions. These compounds have been evaluated for their ability to interact with benzodiazepine receptors, which play a significant role in anticonvulsant activity. Some synthesized derivatives have shown considerable activity in standard anticonvulsant tests, suggesting their potential as novel anticonvulsant agents (Faizi et al., 2017).

properties

IUPAC Name

4-fluoro-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-3-11-21-16-14(23-2)5-4-6-15(16)24-18(21)20-17(22)12-7-9-13(19)10-8-12/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPWRIVXEASYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)F)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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